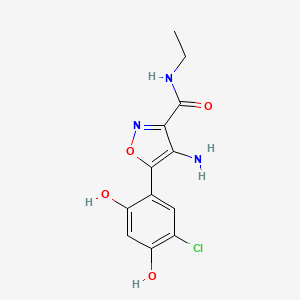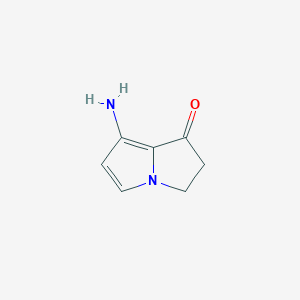
7-amino-2,3-dihydro-1H-pyrrolizin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2,3-dihydro-1H-pyrrolizin-1-one is an organic compound with the molecular formula C7H8N2O It is a derivative of pyrrolizinone, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one can be achieved through several methods. One common approach involves the reaction of nitroso compounds with hydrazones under basic conditions . This method typically involves the following steps:
Formation of Hydrazone: A hydrazone is formed by reacting a carbonyl compound with hydrazine.
Nitrosation: The hydrazone is then treated with a nitrosating agent, such as sodium nitrite, in the presence of a base.
Cyclization: The resulting intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolizinone derivatives.
Applications De Recherche Scientifique
7-amino-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolizinone have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can lead to the suppression of inflammatory responses and cell death, making it a potential candidate for treating inflammatory diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-pyrrolizin-1-one: A closely related compound with similar chemical properties.
7-amino-3,4-dihydro-1H-quinolin-2-one: Another compound with a similar structure but different biological activities.
Uniqueness
7-amino-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
7-amino-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C7H8N2O/c8-5-1-3-9-4-2-6(10)7(5)9/h1,3H,2,4,8H2 |
Clé InChI |
KVWDDIMCQZJZTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C=CC(=C2C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


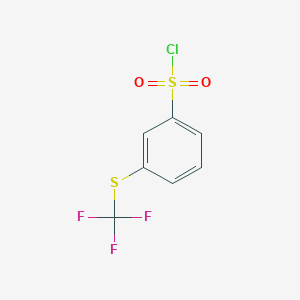
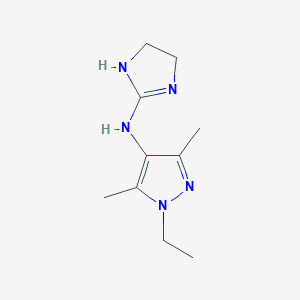
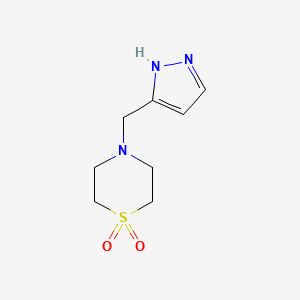
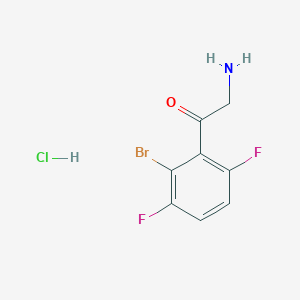
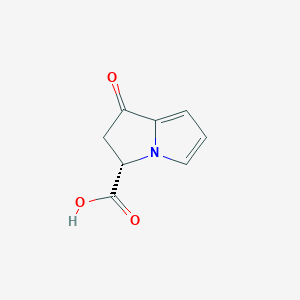
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
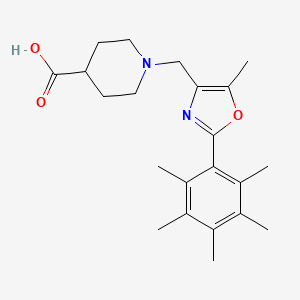
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)


